4-(3-Chlorophenyl)-3-oxobutanenitrile
Description
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-2-8(6-9)7-10(13)4-5-12/h1-3,6H,4,7H2 |
InChI Key |
NTTYOIXXEJAVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-3-oxobutanenitrile typically involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 4-(3-chlorophenyl)-3-oxobutanoic acid.
Reduction: Formation of 4-(3-chlorophenyl)-3-aminobutanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)-3-oxobutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, disrupting essential metabolic pathways and leading to antimicrobial activity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the chlorophenyl substituent significantly impacts reactivity and applications:
- 4-(3-Chlorophenyl)-3-oxobutanenitrile vs. 2-(4-Chlorophenyl)-3-oxobutanenitrile (structural isomer):
The meta-substituted chlorine in the target compound introduces steric and electronic effects distinct from the para-substituted isomer. Meta substitution may reduce symmetry, affecting crystallization and solubility, while para substitution can enhance resonance stabilization .
Functional Group Modifications
Replacing the nitrile group with other functionalities alters reactivity:
- Ethyl 4-(3-Chlorophenyl)-3-oxobutanoate (): The ester group in this analog reduces electrophilicity compared to the nitrile, shifting its utility toward nucleophilic acyl substitution reactions. Its higher molecular weight (254.70 vs. 195.62) may also influence pharmacokinetic properties .
- 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile ():
The trifluoromethyl and fluoro substituents enhance electron-withdrawing effects, increasing the electrophilicity of the ketone and nitrile groups. This compound’s lower molecular weight (231.15) and fluorinated structure may improve metabolic stability in drug design .
Physicochemical and Spectroscopic Characterization
- Mass Spectrometry: The nitrogen rule applies to nitrile-containing analogs, aiding in molecular ion identification. For example, 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (C10H5F4NO) shows a molecular ion peak at m/z 231.15, consistent with its formula .
Data Tables
Table 1. Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
